![molecular formula C17H27N3O2 B5587409 (1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)
(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol" involves multiple steps, including stereoselective synthesis, to achieve the desired spirocyclic structures and functionalities. For instance, the stereoselective synthesis of related spirocyclic compounds has been demonstrated, utilizing starting materials like 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone to achieve complex spiro frameworks with significant pharmacological relevance (Ibuka et al., 1981).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their unique 3D configurations, which are crucial for their biological activities. X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the crystal and molecular structures, demonstrating the importance of specific substituents and stereochemistry in achieving desired biological activities (Richter et al., 2023).
Chemical Reactions and Properties
Spirocyclic compounds like "(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol" can undergo a variety of chemical reactions, including Ritter reactions, which are key for introducing new functional groups and further diversifying the chemical structure. These reactions play a critical role in enhancing the compound's pharmacological profile and expanding its utility in drug development (Rozhkova et al., 2013).
properties
IUPAC Name |
(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-4-5-13-10-16(19-12(2)18-13)20-8-6-17(7-9-20)14(21)11-15(17)22-3/h10,14-15,21H,4-9,11H2,1-3H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVKOJOBGEMOX-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC3(CC2)C(CC3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC3(CC2)[C@@H](C[C@@H]3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.